
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a nitrophenyl group, a trifluoromethyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This involves nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the trifluoromethyl group: This can be achieved through a variety of methods, including the use of trifluoromethylating agents.
Formation of the butanoate ester: This step involves esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a combination of these interactions, leading to the compound’s observed biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(difluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific combination of functional groups it possesses The presence of both a nitrophenyl and a trifluoromethyl group in the same molecule is relatively rare and imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C12H10F3NO6 |
|---|---|
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-3-2-4-8(5-7)16(20)21/h2-5,19H,6H2,1H3 |
Clave InChI |
VGBLVGYWECWNOK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)

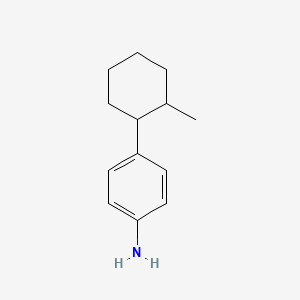
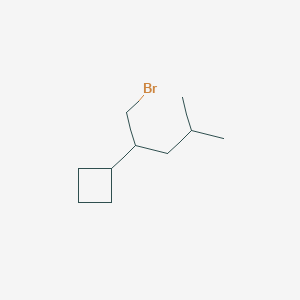
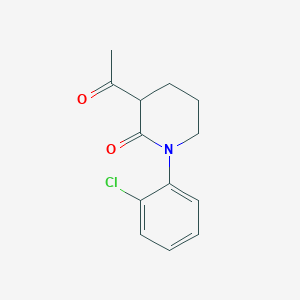

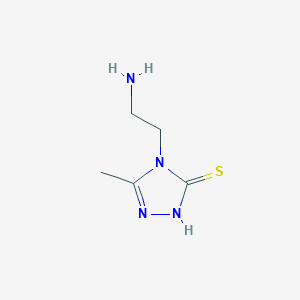

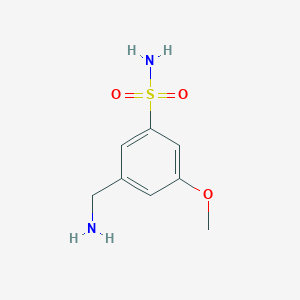
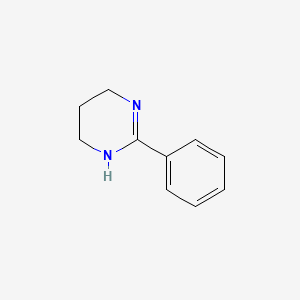
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
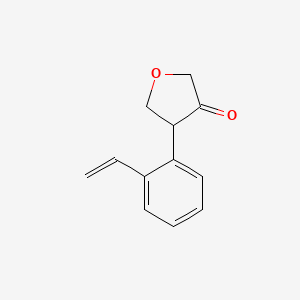
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
